
5-Bromo-7-fluoroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-fluoroisoquinoline-1-carboxylic acid is a fluorinated organic compound with the molecular formula C10H5BrFNO2 and a molecular weight of 270.05 g/mol . This compound is notable for its unique structure, which includes both bromine and fluorine atoms attached to an isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 5-Bromo-7-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by carboxylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product . Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
5-Bromo-7-fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
5-Bromo-7-fluoroisoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to particular molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with biological targets .
Comparison with Similar Compounds
5-Bromo-7-fluoroisoquinoline-1-carboxylic acid can be compared with other halogenated isoquinoline derivatives, such as:
- 5-Bromoisoquinoline-1-carboxylic acid
- 7-Fluoroisoquinoline-1-carboxylic acid
- 5-Chloro-7-fluoroisoquinoline-1-carboxylic acid
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity. The presence of both bromine and fluorine in this compound provides a unique combination of properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C10H5BrFNO2 |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
5-bromo-7-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-8-4-5(12)3-7-6(8)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
TZTBTYKTDRHQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13231424.png)
![5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13231432.png)
![2-[(2-Ethylphenyl)methoxy]acetic acid](/img/structure/B13231448.png)
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B13231449.png)
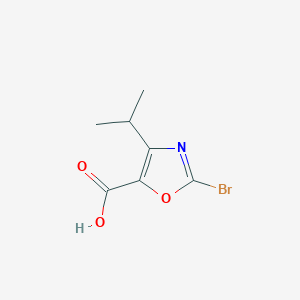
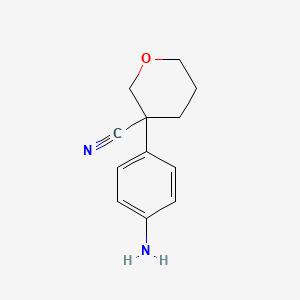
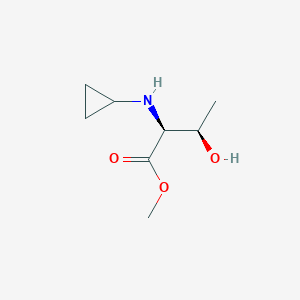

![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide](/img/structure/B13231484.png)
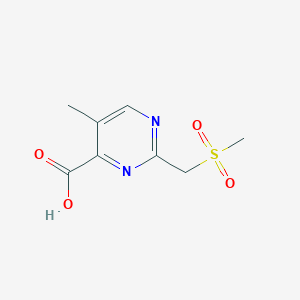
![Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate](/img/structure/B13231488.png)
![1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one](/img/structure/B13231490.png)
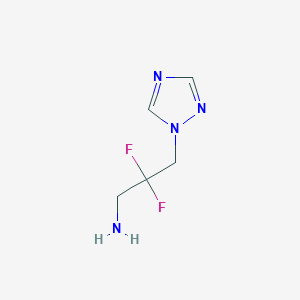
![2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B13231502.png)
